N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride
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Overview
Description
N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride is a compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride can be achieved through a multicomponent reaction involving enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using the same microwave-mediated method. The process is efficient and can be adapted for large-scale production due to its broad substrate scope and good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxamide groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or disrupt cancer cell growth by affecting signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives such as:
- 2-Amino-5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 2-Amino-7-aryl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine .
Uniqueness
N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other triazolopyrimidine derivatives .
Properties
IUPAC Name |
N-(2-amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O.2ClH/c1-10-8-17-15-19-13(20-21(15)9-10)14(22)18-12(7-16)11-5-3-2-4-6-11;;/h8-9,11-12H,2-7,16H2,1H3,(H,18,22);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRHMZOHNDLVHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)C(=O)NC(CN)C3CCCCC3)N=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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